4-Bromo-5-methylbenzene-1,2-diamine
Overview
Description
4-Bromo-5-methylbenzene-1,2-diamine is an organic compound with the molecular formula C₇H₉BrN₂ It is a derivative of benzene, featuring bromine and methyl substituents along with two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methylbenzene-1,2-diamine typically involves the bromination of 4-methyl-2-nitroaniline followed by reduction. The process can be summarized as follows:
Bromination: 4-Methyl-2-nitroaniline is treated with N-bromosuccinimide (NBS) in acetic acid to introduce the bromine atom at the 4-position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methylbenzene-1,2-diamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in substitution reactions where the bromine or amine groups are replaced by other substituents.
Oxidation and Reduction: The amine groups can be oxidized to nitro groups or reduced to form different derivatives.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in acetic acid.
Reduction: Iron powder in hydrochloric acid.
Major Products
Substituted Derivatives: Depending on the reagents used, various substituted derivatives of this compound can be synthesized.
Scientific Research Applications
4-Bromo-5-methylbenzene-1,2-diamine has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Pharmaceuticals: It can be a precursor for the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methylbenzene-1,2-diamine involves its interaction with various molecular targets. The bromine and amine groups play a crucial role in its reactivity, allowing it to participate in electrophilic aromatic substitution reactions. The compound forms a sigma complex with electrophiles, followed by the removal of a proton to restore aromaticity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,2-diaminobenzene: Similar structure but lacks the methyl group.
3-Bromo-4-methylbenzene-1,2-diamine: Similar but with different positioning of the bromine and methyl groups.
Uniqueness
4-Bromo-5-methylbenzene-1,2-diamine is unique due to the specific positioning of its substituents, which can influence its reactivity and applications in synthesis and material science.
Properties
IUPAC Name |
4-bromo-5-methylbenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYYESJDKPVYGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625985 | |
Record name | 4-Bromo-5-methylbenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102169-44-8 | |
Record name | 4-Bromo-5-methylbenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-5-methylbenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.